molecular formula C5H8NaNO4· H2O<br>C5H7NNa2O4 B098486 Sodium L-glutamate CAS No. 16690-92-9

Sodium L-glutamate

Cat. No. B098486
CAS RN: 16690-92-9
M. Wt: 191.09 g/mol
InChI Key: PXEDJBXQKAGXNJ-QTNFYWBSSA-L
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Description

Sodium L-glutamate, also known as Monosodium glutamate (MSG), is a white crystalline substance and a sodium salt of the amino acid glutamic acid . It is used to intensify the natural flavor of certain foods and is an important ingredient in the cuisines of China and Japan . MSG is naturally present at high levels in tomatoes and Parmesan cheese . It was first identified as a flavor enhancer in 1908 by Japanese chemist Ikeda Kikunae .


Synthesis Analysis

Glutamate is synthesized from ammonium and alpha ketoglutaric acid, a tricarboxylic acid (TCA) cycle intermediate . This synthesis requires the oxidation of either NADH or NADPH . The enzymes involved in glutamate synthesis, glutamate dehydrogenase (EC 1.4.1.4) and glutamate synthase (EC 1.4.1.13), are reversible .


Molecular Structure Analysis

The molecular structure of Sodium L-glutamate is complex and involves various components. It has been studied using various techniques such as dielectric relaxation spectroscopy (DRS) and statistical mechanics .


Chemical Reactions Analysis

Glutamate undergoes various chemical reactions. An electrochemical aptamer-based sensor was developed for glutamate, which is crucial for studying signal transmission and diagnosing pathological conditions in the brain . Glutamate also reacts with water molecules beyond the first hydration shell .


Physical And Chemical Properties Analysis

Sodium L-glutamate is a bright, white powder similar to salt . It is soluble in water . Aqueous solutions of Sodium L-glutamate were investigated by dielectric relaxation spectroscopy (DRS) and statistical mechanics to study the hydration and dynamics of the L-glutamate anion .

Scientific Research Applications

1. Application in Cellulose Modification

Sodium L-glutamate has been identified as an efficient catalyst for cross-linking between butanetetracarboxylic acid (BTCA) and cellulose. In a study by Ji, Tang, Hu, and Yan (2019), sodium L-glutamate was found to significantly improve the anti-wrinkle properties of treated fabrics, suggesting its potential application in textile manufacturing (Ji, Tang, Hu, & Yan, 2019).

2. Involvement in Neuronal Function

Sodium L-glutamate plays a vital role in brain functions. According to a study by Rose, Ziemens, Untiet, and Fahlke (2018), sodium-dependent glutamate transporters are crucial for synaptic transmission, shaping synaptic transmission and protecting neurons from hyper-excitability and excitotoxic damage (Rose, Ziemens, Untiet, & Fahlke, 2018).

3. Role in Flavor Enhancement

Sodium L-glutamate is commonly used as a flavor enhancer in the food industry. Butnariu and Sarac (2019) highlighted its use in enhancing the flavor of dishes, despite having no taste itself. It activates when combined with spices or flavored foods, suggesting its broad application in culinary arts (Butnariu & Sarac, 2019).

4. Protective Role Against Toxicity

Research has also explored sodium L-glutamate's protective role against toxicity. Hajihasani et al. (2020) discussed the protective effects of natural products against sodium L-glutamate-induced toxicity, indicating its significance in understanding and mitigating health disorders like neurotoxicity and hepatotoxicity (Hajihasani, Soheili, Zirak, Sahebkar, & Shakeri, 2020).

5. Production Using Microorganisms

The production of L-glutamic acid, the form used as a food additive, involves microorganisms like Corynebacterium glutamicum. A study by Shyamkumar, Moorthy, Ponmurugan, and Baskar (2014) detailed the production process using submerged fermentation, indicating its biotechnological applications (Shyamkumar, Moorthy, Ponmurugan, & Baskar, 2014).

Future Directions

Future research on Sodium L-glutamate is focused on its role in the nervous system and its potential effects on neuronal viability linked to the pathogenesis and/or progression of neurodegenerative diseases . Another area of interest is the study of the hydration and dynamics of the L-glutamate anion .

properties

IUPAC Name

disodium;(2S)-2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEDJBXQKAGXNJ-QTNFYWBSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-86-0 (Parent)
Record name Disodium glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690929
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DSSTOX Substance ID

DTXSID00894749
Record name Disodium glutamate
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Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White, practically odourless crystals or crystalline powder
Record name L-Glutamic acid, N-coco acyl derivs., disodium salts
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Record name MONOSODIUM GLUTAMATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Freely soluble in water; practically insoluble in ethanol or ether
Record name MONOSODIUM GLUTAMATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Disodium glutamate

CAS RN

16690-92-9, 68187-30-4, 16177-21-2
Record name Disodium glutamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium cocoyl glutamate
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Record name L-Glutamic acid, N-coco acyl derivs., disodium salts
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Record name Disodium glutamate
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Record name L-Glutamic acid, N-coco acyl derivs., disodium salts
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Record name Disodium L-glutamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium L-glutamate
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Record name DISODIUM GLUTAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,650
Citations
DR Lucas, JP Newhouse - AMA archives of ophthalmology, 1957 - jamanetwork.com
… substances of biochemical importance upon the progress in the mouse of an hereditary retinal dystrophy it was observed that the parenteral administration of sodium L-glutamate …
Number of citations: 507 jamanetwork.com
ACF Ribeiro, MM Rodrigo, MCF Barros… - The Journal of Chemical …, 2014 - Elsevier
… Mutual diffusion coefficient values for binary aqueous solutions of both L-glutamic acid (H 2 Glu) and sodium L-glutamate (NaHGlu) were measured with the Taylor dispersion technique…
Number of citations: 30 www.sciencedirect.com
JK Freedman, AM Potts - Investigative Ophthalmology & …, 1962 - iovs.arvojournals.org
Newborn albino rats show the same loss of inner retinal layers and of b-wave on treatment with sodium TL-glutamate as do mice. Values for four enzymes metabolizing glutamate or …
Number of citations: 38 iovs.arvojournals.org
E Heinz, DL Sommerfeld, RKH Kinne - Biochimica et Biophysica Acta (BBA) …, 1988 - Elsevier
In order to clarify contradictory reports on the electrogenicity of sodium/l-glutamate cotransport, this cotransport was studied using brush-border membrane vesicles isolated from rabbit …
Number of citations: 36 www.sciencedirect.com
M Nagura, H Saitoh, Y Gotoh, Y Ohkoshi - Polymer, 1996 - Elsevier
Tough and rubber-like physically crosslinked hydrogels were prepared by blending of concentrated aqueous solutions of poly(vinyl alcohol) (PVA) and poly(sodium L-glutamate) (PSLG…
Number of citations: 21 www.sciencedirect.com
G Yin, S Lin, D Xu, R Sun, K Lin, C Lin - International journal of …, 2013 - hindawi.com
Handle region peptide (HRP), which was recognized as a blocker of (pro)renin receptor ((P)RR), may block the function of (P)RR. The aim of this study was to investigate the effect of …
Number of citations: 13 www.hindawi.com
JK Freedman, AM Potts - Investigative Ophthalmology & …, 1963 - iovs.arvojournals.org
Further studies of the retinal glutamate effect have shown that not only is glutaminase I decreased in glutamate-treated rat retinas, but glutamic-aspartic transaminase is significantly …
Number of citations: 17 iovs.arvojournals.org
EN Tsurko, R Neueder, W Kunz - Acta Chim. Slov, 2009 - Citeseer
… The vapour pressures of aqueous solutions of sodium L-glutamate (mi = 0.05–0.57 mol kg–1) and sodium L-aspartate (mi = 0.005–0.48 mol kg–1) were precisely measured at T = …
Number of citations: 13 citeseerx.ist.psu.edu
R Deloncle, O Guillard, F Clanet, P Courtois… - Biological trace element …, 1990 - Springer
… amounts of sodium L-glutamate. … sodium L-glutamate concentration increases in the medium. Aluminium initially present in plasma penetrates red blood cells when sodium L-glutamate …
Number of citations: 50 link.springer.com
DH Allen, J Delohery, G Baker - Journal of allergy and clinical immunology, 1987 - Elsevier
… Human susceptibility to oral monosodium L-glutamate. Am J Clin Nutr 1972;25:140. Schaumburg HH, Byck R, Gerstl R, Marshman JH. Monosodium L-glutamate: its pharmacology and …
Number of citations: 181 www.sciencedirect.com

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